2-(4-bromophenyl)-N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHANIMINE is a synthetic organic compound that features a complex structure with multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoxazole Ring: Starting with 4-bromophenylamine and salicylic acid, the benzoxazole ring is formed through a cyclization reaction.
Synthesis of the Furan Ring: The furan ring is synthesized separately, often starting from 4-fluorobenzaldehyde and furfural.
Coupling Reaction: The benzoxazole and furan intermediates are then coupled using a condensation reaction to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Studied for its interactions with various biological macromolecules, providing insights into its mechanism of action.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance:
Molecular Targets: It may bind to enzymes or receptors involved in cancer cell proliferation.
Pathways Involved: The binding can inhibit key signaling pathways, leading to reduced cell growth and induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
- **(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHANIMINE
- **(E)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHANIMINE
Comparison:
Uniqueness: The presence of the bromine atom in (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]METHANIMINE provides unique electronic properties that can influence its reactivity and interactions with biological targets.
Reactivity: The bromine atom can participate in additional substitution reactions, offering more versatility in chemical modifications.
Properties
Molecular Formula |
C24H14BrFN2O2 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-[5-(4-fluorophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C24H14BrFN2O2/c25-17-5-1-16(2-6-17)24-28-21-13-19(9-11-23(21)30-24)27-14-20-10-12-22(29-20)15-3-7-18(26)8-4-15/h1-14H |
InChI Key |
GLZBBTKJGXPYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br)F |
Origin of Product |
United States |
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